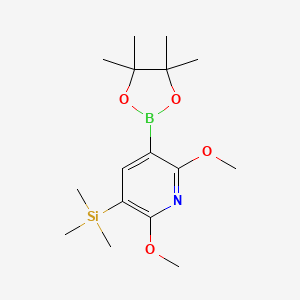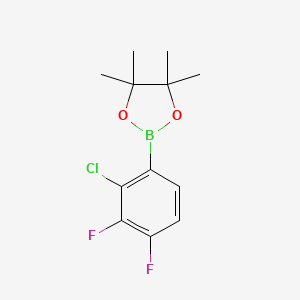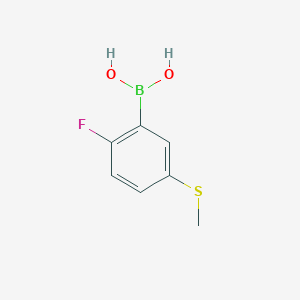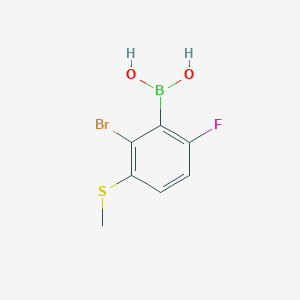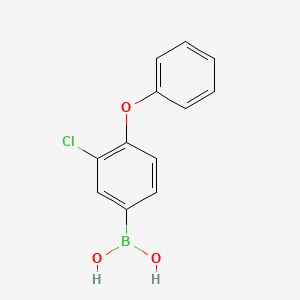
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO4 and a molecular weight of 261.87 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
作用机制
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
The mode of action of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is likely related to its boronic acid group. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors that have diol groups . The bromo and methoxy groups on the pyridine ring may influence the compound’s reactivity.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds . For instance, boronic acids are known to be more stable in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid typically involves the bromination of 2,6-dimethoxypyridine followed by borylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid has diverse applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with transition metals.
Material Science: Utilized in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
(2,6-Dimethoxypyridin-3-yl)boronic acid: Similar structure but lacks the bromine atom.
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar but with only one methoxy group.
Uniqueness
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid groups, which confer distinct reactivity and versatility in various chemical reactions. Its dual functionality allows it to participate in a wider range of synthetic transformations compared to its analogs .
属性
IUPAC Name |
(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZDOBXDCNVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Br)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
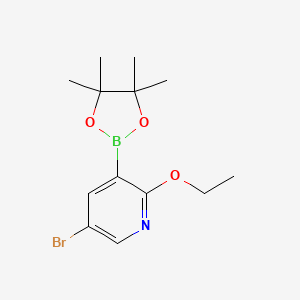
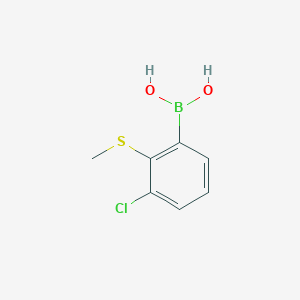
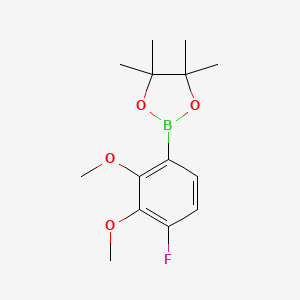
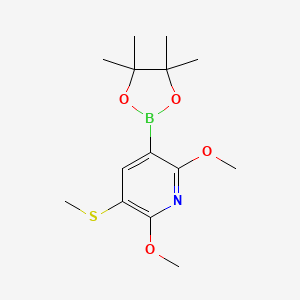
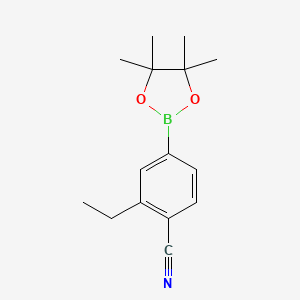
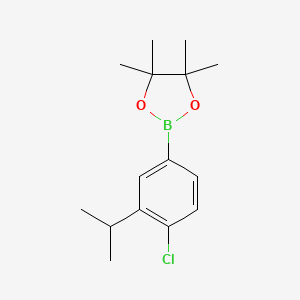
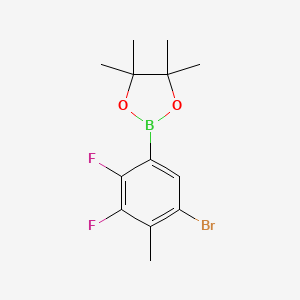
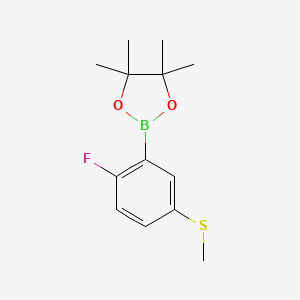
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)
